8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt catalyst, which facilitates the formation of the triazolo and pyrimidine rings through a one-pot synthesis . This method is environmentally friendly and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives.
Scientific Research Applications
8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Comparison: 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to pyrazolo derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
11-chloro-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMCTRTOSLZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NN=CN3C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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